Eudragit RL

Description

Properties

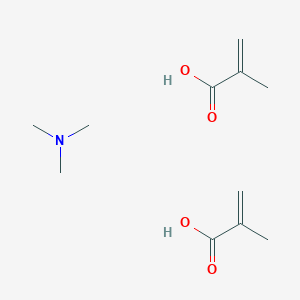

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

N,N-dimethylmethanamine;2-methylprop-2-enoic acid |

InChI |

InChI=1S/2C4H6O2.C3H9N/c2*1-3(2)4(5)6;1-4(2)3/h2*1H2,2H3,(H,5,6);1-3H3 |

InChI Key |

DNKKLDKIFMDAPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)O.CC(=C)C(=O)O.CN(C)C |

Synonyms |

Eudragit retard L Eudragit RL |

Origin of Product |

United States |

Synthesis, Polymerization, and Manufacturing Methodologies of Eudragit Rl Based Systems

Advanced Manufacturing Processes for Eudragit RL Formulations

Pellet and Granule Manufacturing Processes

This compound is a versatile copolymer utilized in the manufacturing of pellets and granules, primarily to achieve controlled drug release. Its application spans several established pharmaceutical manufacturing technologies.

Extrusion/Spheronization Technology

Extrusion/spheronization is a multi-step process widely used for producing uniformly sized spherical particles, or pellets. koreascience.kr In this technique, this compound is incorporated as a release-retarding polymer within a matrix system. innovareacademics.in The process begins with the dry mixing of the active pharmaceutical ingredient (API), this compound, a spheronization aid like microcrystalline cellulose (B213188) (MCC), and other excipients. koreascience.krinnovareacademics.in This powder blend is then wet-massed with a granulation liquid, and the resulting plastic mass is passed through an extruder to form cylindrical extrudates. innovareacademics.inbrieflands.com These extrudates are subsequently placed on a rotating plate in a spheronizer, where they are broken into smaller pieces and rounded into spherical pellets. innovareacademics.inbrieflands.com

Research has shown that the concentration of this compound, often used in combination with the less permeable Eudragit RS, is a critical factor in modulating drug release. innovareacademics.in For instance, in the development of sustained-release lornoxicam (B1675139) pellets, a 3² factorial design was used to study the effect of varying concentrations of this compound PO and Eudragit RS PO. innovareacademics.in The pellets were successfully produced using this method, demonstrating the polymer's suitability for creating matrix-type sustained-release systems. innovareacademics.in Similarly, pellets of 5-aminosalicylic acid were prepared using this compound PO and RS PO in combination with pectin (B1162225), where the polymers controlled release via their hydration and swelling properties. brieflands.com The use of plasticizers, such as polyethylene (B3416737) glycol (PEG) 400, has also been investigated to improve the processability and mechanical properties of pellets containing high amounts of this compound, changing their behavior from brittle to plastic. researchgate.net

| Ingredient | Purpose | Reference Study Finding | Citation |

|---|---|---|---|

| Lornoxicam | Active Pharmaceutical Ingredient | Model drug for sustained release pellet formulation. | innovareacademics.in |

| This compound PO | High Permeability Polymer | Used as independent variables in a factorial design to optimize release. The combination allows for tailored drug release profiles. | innovareacademics.in |

| Eudragit RS PO | Low Permeability Polymer | ||

| Microcrystalline Cellulose (MCC) | Spheronization Aid | Essential for providing plasticity and proper cohesive properties to the wet mass for successful pelletization. | innovareacademics.inresearchgate.net |

| Polyvinylpyrrolidone (PVP) K-30 | Binder | Used to form a suitable dough mass for extrusion. | innovareacademics.in |

| Water | Granulating Liquid | Gradually added to the powder blend to prepare the dough mass. | innovareacademics.in |

Wet Granulation Techniques

Wet granulation is a fundamental process in tablet manufacturing where fine powders are agglomerated into larger, free-flowing granules. This compound can be incorporated into formulations using this technique to create sustained-release matrix tablets. evonik.comijpsr.com The polymer can be included either as a powder in the dry blend or dissolved in the granulation fluid (typically an organic solvent like ethanol). who.intijpsonline.com

During wet granulation, a mixture of the drug, this compound, and other excipients like diluents (e.g., lactose (B1674315), microcrystalline cellulose) is granulated with a binder solution. ijpsr.comijpsonline.com The resulting wet mass is screened, dried, and then blended with lubricants before being compressed into tablets. ijpsonline.com The combination of highly permeable this compound with low permeability Eudragit RS is common, allowing for precise control over the drug release rate by adjusting the ratio of the two polymers. ijpsr.comijpsonline.com

Studies have demonstrated the effectiveness of this technique. For example, sustained-release tablets of Doxazosin Mesylate were developed using wet granulation with Eudragit RS-100 and this compound-100. ijpsr.com A factorial design helped determine that the concentration of each polymer significantly affected the drug release profile. ijpsr.com In another study, this compound 100 was used in an ethanolic solution to granulate a mixture of HPMC K4M and nicorandil, which significantly decreased the initial burst release of the highly soluble drug. csfarmacie.cz The versatility of Eudragit polymers in wet granulation allows them to be used as binders and to form matrix systems for sustained drug delivery. evonik.comnih.govpharmaexcipients.com

Film Coating Applications and Technologies

This compound is extensively used in film coating of solid dosage forms like tablets, pellets, and capsules to achieve sustained, time-controlled drug release. nih.govevonik.com It is a cationic polymer with quaternary ammonium (B1175870) groups, which make it insoluble in aqueous media but permeable due to swelling. csfarmacie.cznih.gov This pH-independent permeability allows for consistent drug release throughout the gastrointestinal tract. nih.gov this compound is considered a highly permeable polymer, in contrast to the slightly permeable Eudragit RS. csfarmacie.cz

The polymer is often applied as an aqueous dispersion, such as Eudragit® RL 30 D. zywiebio.comresearchgate.net The coating process typically occurs in a fluid bed coater, where the coating suspension is sprayed onto the pellets or tablets under controlled conditions. zywiebio.com The formulation of the coating suspension is critical and usually includes a plasticizer, such as triethyl citrate (B86180) (TEC) or diethyl phthalate (B1215562) (DEP), to ensure the formation of a flexible, continuous film. plos.org An anti-tacking agent like talc (B1216) is also commonly added. zywiebio.com

Research has shown that the ratio of this compound to Eudragit RS in the coating film is a key parameter for tailoring drug release rates. zywiebio.complos.org By combining the highly permeable RL with the less permeable RS, formulators can achieve a specific target permeability and a desired rate of drug diffusion. evonik.comresearchgate.net One practical challenge with this compound coatings is their tendency to be sticky, which can cause processing issues. researchgate.net Studies have shown that adding negatively charged excipients like magnesium aluminum silicate (B1173343) (MAS) to the aqueous dispersion can significantly reduce stickiness through electrostatic interactions with the positively charged polymer, leading to stable coating structures even without a curing step. researchgate.net

| Component/Parameter | Role/Description | Research Finding | Citation |

|---|---|---|---|

| This compound 30 D | Aqueous polymer dispersion | Forms a highly permeable film for sustained release. | zywiebio.com |

| Eudragit RS 30 D | Aqueous polymer dispersion | Blended with this compound 30 D to reduce film permeability and slow drug release. | zywiebio.com |

| Triethyl Citrate (TEC) | Plasticizer | Improves film flexibility and reduces the minimum film-forming temperature. | zywiebio.complos.org |

| Talc | Anti-tacking agent/Glidant | Prevents agglomeration of coated particles during the process. | zywiebio.com |

| Fluid Bed Coater | Processing Equipment | Standard equipment for applying aqueous polymer coatings onto pellets and granules. | zywiebio.com |

| Curing | Post-coating thermal treatment | Sometimes required to ensure complete coalescence of polymer particles and stabilize the film structure. | researchgate.net |

Fabrication via Additive Manufacturing (3D Printing)

The thermoplastic nature of Eudragit polymers makes them suitable for advanced manufacturing techniques like 3D printing, enabling the fabrication of personalized and complex dosage forms. pharmaexcipients.comdntb.gov.ua this compound, in particular, has been successfully utilized in several additive manufacturing technologies. mdpi.com

Hot Melt Extrusion Integration

Hot-melt extrusion (HME) coupled with fused deposition modeling (FDM) 3D printing is a prominent two-step process for pharmaceutical manufacturing. mdpi.com HME is used to produce drug-loaded polymer filaments, which then serve as the feedstock for the FDM printer. mdpi.comnih.gov

This compound has been extensively investigated for this application. pharmaexcipients.commdpi.com However, pure this compound is often too brittle to produce high-quality filaments suitable for FDM printing. mdpi.com To overcome this, plasticizers like triacetin (B1683017) or triethyl citrate (TEC) are incorporated into the formulation during the HME process. kingston.ac.ukljmu.ac.uk These additives reduce the glass transition temperature of the polymer, making it less brittle and improving its processability. mdpi.com Blending this compound with other polymers is another strategy to enhance filament flexibility. kingston.ac.uk

Once a suitable filament is produced, the FDM printer melts and extrudes it layer-by-layer to build the final dosage form based on a digital design. pharmaexcipients.com This technology allows for precise control over the tablet's geometry, infill density, and shell thickness, which in turn controls the drug release profile. mdpi.com For example, researchers have printed capsules (shell-core tablets) using this compound, where modifying the shell thickness allowed for controlled, extended drug release without altering the formulation itself. mdpi.com This integration of HME and FDM enables the creation of customized, sustained-release tablets. kingston.ac.uk

Selective Laser Sintering (SLS) Applications

Selective laser sintering (SLS) is a powder bed fusion 3D printing technique that fabricates objects in a single step, without the need for solvents or preliminary filament production. scispace.commdpi.com The process uses a laser to selectively fuse or sinter powdered material together, layer by layer. ucl.ac.ukresearchgate.net

This compound has been successfully used as a pharmaceutical-grade polymer in SLS printing. scispace.comnih.gov In a typical process, a powdered mixture of the drug, this compound, and a radiation-absorbing excipient is spread in a thin layer. scispace.com The absorber, such as Candurin® Gold Sheen, is often necessary to facilitate the sintering process by enhancing the absorption of laser energy. kingston.ac.ukscispace.com The laser then traces the object's cross-section, sintering the powder. A new layer of powder is applied, and the process repeats until the object is complete. ucl.ac.uk

This technology allows for the creation of highly complex and precise structures, such as gyroid lattices, which can be used to finely tune drug release characteristics. scispace.com Studies have demonstrated the fabrication of paracetamol-loaded printlets using this compound via SLS. scispace.com A key advantage of SLS is its potential to create amorphous solid dispersions in a single step, as the drug may dissolve in the molten polymer during sintering, which can enhance the release of poorly soluble drugs. nih.gov The unsintered powder can also be recycled, minimizing material waste. scispace.com

| Technology | Formulation Component | Role / Finding | Citation |

|---|---|---|---|

| HME-FDM | This compound | Thermoplastic polymer for sustained release. Often too brittle on its own. | mdpi.comkingston.ac.uk |

| Triethyl Citrate (TEC) / Triacetin | Plasticizer | Reduces brittleness and improves processability for filament extrusion. | kingston.ac.ukljmu.ac.uk |

| Theophylline (B1681296) | Model Drug | Successfully incorporated into this compound filaments to produce controlled-release caplets. | kingston.ac.uk |

| SLS | This compound | Polymer powder for direct printing of sustained release dosage forms. | scispace.com |

| Paracetamol | Model Drug | Loaded into this compound powder to create printlets with various structures (cylindrical, gyroid). | scispace.com |

| Candurin® Gold Sheen | Radiation Absorber | Added to the powder blend to facilitate the sintering process by absorbing laser energy. | scispace.comucl.ac.uk |

Physicochemical and Structural Characterization Techniques for Eudragit Rl and Its Formulations

Spectroscopic Analysis Methods

Spectroscopic methods are instrumental in probing the molecular structure and interactions of Eudragit RL.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and study molecular interactions within a sample. pressbooks.pubrjptonline.org In the context of this compound formulations, FTIR is crucial for confirming the absence of significant chemical interactions between the polymer and the active pharmaceutical ingredient (API). researchgate.netsemanticscholar.org The FTIR spectrum of this compound displays characteristic peaks corresponding to its functional groups. When formulated with a drug, the resulting spectrum is typically a superposition of the individual spectra of the polymer and the drug, indicating that the integrity of both components is maintained. ajprd.com

Studies have shown that the major peaks of both the drug and this compound 100 are present in the FTIR spectra of their physical mixtures and nanoparticle formulations, suggesting no significant chemical interactions. researchgate.netnih.gov For instance, the characteristic peaks of both a drug and the polymer were observed in the spectrum of their combination, confirming compatibility. ajprd.com Any significant shifts or disappearance of peaks would suggest potential interactions, which could impact the stability and release profile of the formulation.

| Sample | Key FTIR Peaks (cm⁻¹) | Interpretation |

| This compound | C=O stretching, C-O stretching, Quaternary ammonium (B1175870) groups | Characteristic peaks of the polymer backbone and functional groups. |

| Drug X | Varies depending on the drug's functional groups | Characteristic peaks of the active pharmaceutical ingredient. |

| This compound + Drug X Formulation | Presence of characteristic peaks from both this compound and Drug X | Indicates no significant chemical interaction between the polymer and the drug. |

This table is for illustrative purposes; specific peak positions will vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed molecular structure of organic compounds. slideshare.netacdlabs.com In the analysis of this compound, ¹H NMR and ¹³C NMR are employed to confirm the identity and purity of the polymer by identifying the chemical environments of the hydrogen and carbon atoms within its structure. medipol.edu.trresearchgate.net

NMR provides valuable information on the monomer composition and the arrangement of functional groups, which is essential for understanding the polymer's properties. slideshare.net The chemical shifts, signal intensities, and splitting patterns in an NMR spectrum provide a detailed fingerprint of the molecule. slideshare.netslideshare.net

| Nucleus | Type of Information Obtained | Relevance to this compound |

| ¹H | Number and environment of protons | Confirms the presence of specific monomer units and functional groups. |

| ¹³C | Carbon skeleton of the molecule | Provides detailed information on the polymer backbone and side chains. |

This table provides a general overview of the information obtained from NMR.

Thermal Analysis Approaches

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. pressbooks.pub These methods are vital for determining the thermal stability and physical state of this compound and its formulations.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. pslc.wshu-berlin.de It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). pressbooks.pub this compound is an amorphous polymer and thus exhibits a glass transition temperature rather than a distinct melting point. nih.govresearchgate.net The Tg is a critical parameter as it influences the polymer's mechanical properties and the stability of the formulation. mdpi.com

In formulations, DSC can be used to assess the physical state of the drug within the polymer matrix. nih.gov If a crystalline drug is dispersed in this compound, the absence of the drug's melting endotherm in the DSC thermogram of the formulation suggests that the drug has been amorphized or is molecularly dispersed within the polymer. nih.gov

| Sample | Thermal Event | Observed Temperature (°C) | Significance |

| This compound 100 | Glass Transition (Tg) | ~60-63 | Indicates the transition from a glassy to a rubbery state. nih.govresearchgate.net |

| Crystalline Drug | Melting (Tm) | Varies | Characteristic melting point of the crystalline form. |

| This compound Formulation with Drug | Glass Transition (Tg) | May be shifted | Indicates miscibility and interaction between polymer and drug. |

| This compound Formulation with Drug | Absence of Drug Melting Peak | N/A | Suggests the drug is in an amorphous or molecularly dispersed state. nih.gov |

The specific temperatures can vary depending on the experimental conditions and the specific grade of Eudragit.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.nettorontech.commt.com This technique is used to evaluate the thermal stability and decomposition profile of this compound. netzsch.com The TGA curve provides information on the temperatures at which the polymer begins to degrade. netzsch.comscholasticahq.com

Knowledge of the thermal stability of this compound is crucial for processing methods that involve heat, such as hot-melt extrusion. researchgate.netscholasticahq.com TGA can identify the onset temperature of degradation, which helps in defining the safe processing window. nih.gov Studies have indicated that the thermal degradation of this compound PO begins at approximately 166°C. researchgate.netscholasticahq.com

| Material | Onset of Degradation (°C) | Method | Significance |

| Eudragit® RL PO | 166 | TGA | Determines the upper-temperature limit for processing. researchgate.netscholasticahq.com |

| Eudragit® L100-55 | 185 | TGA | Provides comparative thermal stability data for different Eudragit grades. netzsch.com |

Degradation temperatures can be influenced by factors such as heating rate and atmosphere.

Morphological and Microstructural Evaluation

The morphology and microstructure of this compound formulations, particularly nanoparticles and microparticles, significantly influence their performance. Techniques such as Scanning Electron Microscopy (SEM) are employed for this evaluation.

SEM provides high-resolution images of the surface topography of the particles. nih.gov In the characterization of this compound nanoparticles, SEM analysis typically reveals them to be nearly spherical in shape with a smooth surface. nih.govnih.gov This morphological information is important for understanding properties such as flowability, packing, and drug release characteristics. The particle size and shape can also influence the in vivo behavior of the formulation.

| Formulation | Technique | Observed Morphology |

| This compound 100 Nanoparticles | SEM | Nearly spherical shape with a smooth surface. nih.gov |

| This compound Nanoparticles | SEM | Approximately spherical shape. nih.gov |

Scanning Electron Microscopy (SEM) for Surface Topography and Particle Shape

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and shape of this compound particles. Studies on various formulations, including nanoparticles and microparticles, consistently reveal distinct topographical features.

Formulations of drug-loaded nanoparticles prepared with this compound 100 have been shown by SEM to be distinct and spherical with a smooth surface. ualberta.caresearchgate.net Similarly, when formulated as microparticles through spray-drying, this compound can produce particles that are characterized as collapsed spheres. researchgate.net The morphology observed under SEM can be influenced by the preparation method and the other excipients included in the formulation. For instance, in one study, theophylline-containing microspheres made with this compound were observed to have a spherical shape and a textured internal surface. asianpubs.org High-resolution field emission SEM can be employed to examine surface topography in detail, detecting structural imperfections like cracks or pores and assessing the uniformity of coatings. nih.gov

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoscale Features

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the examination of the internal structure and nanoscale features of this compound formulations. TEM analysis is particularly valuable for confirming the size and morphology of nanoparticles and visualizing their internal matrix.

TEM images of this compound nanoparticles have confirmed their nearly spherical shape and smooth surfaces, corroborating findings from SEM and dynamic light scattering. ualberta.canih.gov This technique helps to visualize the inherent matrix of individual particles. ualberta.ca In some studies, magnification of a single nanoparticle has revealed an internal cage-like structure where drug molecules are dispersed within the polymer matrix. researchgate.net TEM has also been instrumental in observing the uptake of this compound nanoparticles by cells, revealing their presence both inside and outside the cell structure. nih.gov

Particle and Colloidal System Characterization

Particle Size Distribution Analysis (e.g., Dynamic Light Scattering)

Dynamic Light Scattering (DLS) is the most common method for determining the particle size and size distribution of this compound formulations in a liquid medium. The particle size is a critical parameter that influences the biological fate and performance of particulate carriers. nih.gov

Research has shown that the average size of this compound-100 nanoparticles can range from approximately 118 nm to 158 nm. nih.gov Other studies have reported particle sizes for different this compound 100 nanoparticle formulations in the ranges of 475.5-798.7 nm and 390-487 nm. tandfonline.commedipol.edu.tr The concentration of this compound in the formulation can influence the resulting particle size. nih.gov

| Formulation Description | Particle Size Range (nm) | Reference |

|---|---|---|

| This compound-100 Nanoparticles | 118 - 158 | nih.gov |

| Dexketoprofen trometamol-loaded Eudragit® RL 100 nanoparticles | 475.5 - 798.7 | medipol.edu.tr |

| Atazanavir-loaded this compound 100 nanoparticles | 390 - 487 | tandfonline.com |

| This compound Nanoparticles | 329.0 ± 18.5 | nih.gov |

Zeta Potential Measurement for Surface Charge and Colloidal Stability

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. nih.gov this compound is a cationic polymer due to the presence of quaternary ammonium groups in its structure. medipol.edu.trresearchgate.net This inherent positive charge is consistently reflected in zeta potential measurements of its formulations.

Formulations prepared with this compound 100 invariably exhibit a positive zeta potential. ualberta.camedipol.edu.tr Measured values for nanoparticles have been reported in the range of +22.5 mV to +30.8 mV, and in another study, from +20.15 mV to +45.05 mV. nih.govmedipol.edu.tr A high positive zeta potential (e.g., ≥ +30 mV) is correlated with good colloidal dispersion stability, as the electrostatic repulsion between particles prevents aggregation. medipol.edu.tr The concentration of this compound can also affect the zeta potential value. nih.gov

| Formulation Description | Zeta Potential Range (mV) | Reference |

|---|---|---|

| This compound-100 Nanoparticles | +22.5 to +30.8 | nih.gov |

| Dexketoprofen trometamol-loaded Eudragit® RL 100 nanoparticles | +20.15 to +45.05 | medipol.edu.tr |

| This compound Nanoparticles | +57.5 ± 5.47 | nih.gov |

| Atazanavir-loaded this compound 100 nanoparticles | +21.63 to +26.47 | tandfonline.com |

| Sulfacetamide Loaded Eudragit RL100 Nanosuspension | +9.16 to +24.1 | ualberta.ca |

Polydispersity Index Determination

The Polydispersity Index (PDI) is a measure of the broadness of the particle size distribution. A low PDI value (typically below 0.5) indicates a narrow size distribution and a monodispersed system, which is generally desirable for pharmaceutical formulations.

For nanoparticles prepared with this compound 100, PDI values have been reported to be less than 0.395, indicating uniform and monodispersed particle distributions. medipol.edu.tr This suggests that preparation methods like nano spray-drying can produce homogenous this compound nanoparticle systems. medipol.edu.tr

X-ray Diffraction (XRD/XRPD) for Crystalline State and Molecular Arrangement

X-ray Powder Diffraction (XRPD or XRD) is a powerful technique used to determine the solid-state nature of materials, distinguishing between crystalline and amorphous forms. nih.gov The XRD pattern of pure this compound 100 exhibits negligible or no obvious peaks, which is characteristic of an amorphous structure. nih.govnih.gov

When drugs are incorporated into an this compound matrix to form nanoparticles or other formulations, the resulting XRD pattern often shows the absence of the drug's characteristic crystalline peaks. This indicates that the drug has been molecularly dispersed within the amorphous polymer matrix rather than existing in its crystalline form. nih.gov This amorphization can be a critical factor in the formulation's performance.

Rheological and Mechanical Property Assessment

The rheological and mechanical characteristics of this compound are critical determinants of its performance in pharmaceutical formulations, particularly in film coatings and matrix systems. These properties govern the polymer's processability, the physical integrity of the final dosage form, and the drug release mechanics.

This compound, like other amorphous polymethacrylates, exhibits viscoelastic behavior, meaning it possesses both viscous (fluid-like) and elastic (solid-like) properties. This behavior is highly dependent on temperature. A key parameter in characterizing this is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. For Eudragit® RL PO, the glass transition temperature has been reported to be approximately 63°C. scholasticahq.comresearchgate.net

Thermomechanical analysis is employed to investigate the rheological properties of the polymer under heat and mechanical stress, which is particularly relevant for processes like hot-melt extrusion (HME). Studies have shown that as temperature increases, the polymer chains of this compound disentangle and align, leading to a decrease in viscosity. scholasticahq.com Compared to other polymers with higher molecular weights, this compound PO, which has an average molecular weight between 30,000 and 50,000 Da, displays a lower complex viscosity. scholasticahq.com Based on its rheological properties, the predicted processing temperature range for this compound PO in hot-melt extrusion is between 165-170°C. scholasticahq.comresearchgate.net

The mechanical strength and stretchability of this compound films are defined by their tensile strength and elongation properties. These are crucial for the integrity of film coatings, which must withstand the stresses of manufacturing, packaging, and handling without fracturing.

Research shows that the mechanical properties of this compound films are significantly influenced by the solvent used for their preparation and the inclusion of plasticizers. nih.gov Films cast from an organic solution (isopropyl alcohol-water) without plasticizers exhibit higher tensile strength and elastic modulus but lower percentage of elongation compared to films prepared from an aqueous dispersion. nih.gov

The addition of plasticizers is a common strategy to modify these properties. Plasticizers work by weakening the intermolecular forces between polymer chains, which reduces tensile strength and elastic modulus while increasing the film's ability to stretch (elongation). For instance, adding 10% or 20% of plasticizers like Triethyl Citrate (B86180) (TEC) or Polyethylene (B3416737) Glycol 400 (PEG 400) decreases tensile strength and increases percent elongation. nih.govresearchgate.net Studies have found PEG 400 to be a more effective plasticizer for this compound films than TEC. nih.gov

When this compound is incorporated into composite films, such as with chitosan (B1678972), it can enhance the tensile strength. In one study, increasing the this compound content from 0.5% to 1.5% in a chitosan film increased the tensile strength, although it decreased the elongation at break. nih.govresearchgate.net There is often an inverse relationship between the tensile strength and elongation of polymer films. nih.gov

Table 1: Effect of Plasticizer Type and Concentration on Mechanical Properties of this compound Films

| Film Preparation Vehicle | Plasticizer | Concentration (%) | Tensile Strength (MPa) | % Elongation |

| Organic Solution | None | 0 | ~18 | ~5 |

| Organic Solution | TEC | 10 | ~8 | ~10 |

| Organic Solution | PEG 400 | 10 | ~4 | ~120 |

| Organic Solution | PEG 400 | 20 | ~2 | ~200 |

| Aqueous Dispersion | None | 0 | ~8 | ~15 |

| Aqueous Dispersion | TEC | 10 | ~6 | ~15 |

| Aqueous Dispersion | PEG 400 | 10 | ~3 | ~150 |

| Aqueous Dispersion | PEG 400 | 20 | ~2 | ~250 |

Note: Data is approximated from graphical representations in cited research and serves for comparative purposes. nih.govresearchgate.net

Flexibility and toughness are essential attributes for this compound films, ensuring they can conform to surfaces and resist fracture. Flexibility is closely related to a film's elongation properties, while toughness can be quantified as the "work of failure," representing the total energy a film can absorb before rupturing.

Unplasticized this compound films are often brittle. The addition of plasticizers significantly enhances both flexibility and toughness. Research has demonstrated that incorporating plasticizers like PEG 400 or TEC increases the work of failure for this compound films. nih.govresearchgate.net The effect is more pronounced with PEG 400, indicating its superior ability to improve the toughness of the films. nih.gov The increase in plasticizer concentration from 10% to 20% further enhances these properties. nih.govresearchgate.net

Curing, or heat treatment, can also affect the mechanical properties. For films prepared from aqueous dispersions with a high plasticizer concentration (20%), curing at 60°C can lead to further gradual coalescence of the polymer particles, which can alter the film's mechanical profile. nih.gov

Moisture Content Analysis and Water-Polymer Interactions

Water content and its interaction with the polymer matrix are critical factors that can influence the physicochemical properties of this compound, including its glass transition temperature, mechanical properties, and drug release characteristics. Sorbed water can act as a plasticizer, lowering the Tg and potentially altering the stability and performance of the formulation. nih.govnih.gov

Accurately quantifying the water content in this compound is essential for quality control and formulation development. Several methods can be used, but they differ in their accuracy and specificity for water.

Karl Fischer Titration (KFT) is widely regarded as the most accurate and specific method for determining the total water content in polymers like this compound. nih.govardl.com This chemical method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution and is specific to water, unlike gravimetric methods which measure the loss of any volatile component upon drying. mt.commetrohm.com KFT can be performed volumetrically for higher water content or coulometrically for trace amounts, offering high precision across a wide range of moisture levels. ardl.commt.com

Other thermal methods, such as weight loss on drying, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC), are also used. However, studies comparing these methods for Eudragit RLPO have shown that they tend to underestimate the total water content when compared to KFT. nih.gov While KFT accurately measures the total amount of water, it does not provide information on the state of that water within the polymer (i.e., whether it is bound or free). nih.gov Therefore, using complementary methods is often necessary to fully understand water-polymer interactions. nih.gov Research using the Gordon-Taylor model suggests that only a fraction of the total water present in this compound acts as a plasticizer; for a polymer containing 10% total water, only about 25% of that water was found to be acting as a plasticizer. nih.gov

To understand how water interacts with the this compound polymer on a molecular level, spectroscopic techniques are employed. Fourier Transform Infrared Spectroscopy (FTIR), particularly using Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), is a powerful tool for this purpose. nih.gov

By analyzing the water region of the infrared spectrum (typically 3100-3700 cm⁻¹), researchers can identify water molecules existing in different local environments within the polymer matrix. nih.govresearchgate.net A curve-fitting procedure applied to the spectra of water-exposed Eudragit RLPO has successfully differentiated four distinct water environments: nih.govresearchgate.net

Dipole interaction with the quaternary ammonium groups of the polymer.

Water clusters , representing water molecules interacting with other water molecules.

Water indirectly binding to the carbonyl groups of the polymer.

Water directly binding to the carbonyl groups of the polymer.

This detailed analysis reveals that water is not uniformly distributed but is trapped in different forms within the polymer. nih.gov This distinction is important, as the different types of water may have varying effects on the polymer's properties, such as its coalescence behavior, which is crucial for film formation and drug release from matrix tablets. nih.gov

Influence of Water on Polymer Plasticization and System Properties

This compound, a copolymer derived from acrylic and methacrylic acid esters, possesses a notable characteristic: its interaction with water significantly influences its physical state and functional properties. This influence is primarily due to the presence of quaternary ammonium groups within its structure. These groups are hydrophilic, making the polymer permeable to water and capable of swelling in aqueous environments researchgate.netcsfarmacie.cznih.govnih.gov. The absorption of water into the polymer matrix acts as a plasticizer, a substance that increases the flexibility and reduces the brittleness of the material.

The plasticizing effect of water is crucial for the performance of this compound in pharmaceutical formulations, particularly in film coatings. When water molecules permeate the polymer, they position themselves between the polymer chains, weakening the intermolecular forces and increasing the free volume. This increased mobility of the polymer chains leads to a reduction in the glass transition temperature (Tg) of the polymer nih.gov. The glass transition temperature is the point at which a polymer transitions from a hard, glassy state to a softer, more rubbery state. By lowering the Tg, water effectively makes the this compound film more pliable and less prone to cracking .

The degree of water uptake and the consequent plasticization effect depend on environmental conditions, such as relative humidity (RH), and the presence of other excipients in the formulation . This compound films exhibit significant water uptake, a property that distinguishes them from other polymers in the same family, such as Eudragit RS, which has a lower proportion of hydrophilic quaternary ammonium groups and thus absorbs less water nih.govnih.gov.

The plasticization of this compound by water directly impacts the mechanical properties of its films. As water content increases, there is typically a decrease in tensile strength and elastic modulus, while the percentage of elongation increases nih.gov. This transformation from a rigid to a more flexible film is a critical factor in the design of controlled-release dosage forms, ensuring the integrity of the coating during manufacturing, storage, and transit through the gastrointestinal tract.

Furthermore, the water-induced plasticization affects the permeability of the film. The increased mobility of the polymer chains facilitates the diffusion of water and dissolved active substances through the coating nih.gov. This makes this compound films highly permeable, a key feature for achieving specific drug release profiles researchgate.netcsfarmacie.cz.

Research has quantified the moisture absorption of this compound films under various conditions. Studies often involve storing films in desiccators with saturated salt solutions to maintain controlled relative humidity levels and then measuring the weight gain due to water absorption .

The following tables present data from studies investigating the influence of water and other plasticizers on the properties of this compound films.

Table 1: Moisture Absorption by this compound/RS Films with Different Plasticizers

This table illustrates the percentage of moisture absorbed by films composed of Eudragit RS and RL in a 3:1 ratio, plasticized with either Dibutyl Phthalate (B1215562) (DBP) or Polyethylene Glycol 6000 (PEG 6000) at various relative humidity (RH) levels.

| Formulation Code | Plasticizer | % RH | Mean % Moisture Absorption ± SD (n=3) |

| F1 | DBP (1.0%) | 51.5 | 1.12 ± 0.04 |

| F1 | DBP (1.0%) | 75.5 | 3.45 ± 0.05 |

| F1 | DBP (1.0%) | 93.6 | 7.98 ± 0.03 |

| F2 | DBP (1.5%) | 51.5 | 1.06 ± 0.02 |

| F2 | DBP (1.5%) | 75.5 | 3.32 ± 0.03 |

| F2 | DBP (1.5%) | 93.6 | 7.82 ± 0.04 |

| F3 | DBP (2.0%) | 51.5 | 0.98 ± 0.03 |

| F3 | DBP (2.0%) | 75.5 | 3.16 ± 0.02 |

| F3 | DBP (2.0%) | 93.6 | 7.64 ± 0.05 |

| F7 | PEG 6000 (1.0%) | 51.5 | 1.56 ± 0.04 |

| F7 | PEG 6000 (1.0%) | 75.5 | 4.23 ± 0.03 |

| F7 | PEG 6000 (1.0%) | 93.6 | 8.98 ± 0.02 |

| F8 | PEG 6000 (1.5%) | 51.5 | 1.68 ± 0.02 |

| F8 | PEG 6000 (1.5%) | 75.5 | 4.45 ± 0.04 |

| F8 | PEG 6000 (1.5%) | 93.6 | 9.21 ± 0.03 |

| F9 | PEG 6000 (2.0%) | 51.5 | 1.82 ± 0.05 |

| F9 | PEG 6000 (2.0%) | 75.5 | 4.68 ± 0.02 |

| F9 | PEG 6000 (2.0%) | 93.6 | 9.56 ± 0.04 |

Data adapted from a study on moisture absorption by Eudragit films. The study highlights that moisture absorption increases significantly with rising relative humidity. Films plasticized with the more hydrophilic PEG 6000 generally show higher moisture absorption compared to those with DBP .

Table 2: Water Uptake in Chitosan/Eudragit RL Composite Films

This table shows the water uptake capacity of composite films made from Chitosan and varying concentrations of this compound, which is relevant for applications like wound dressings where moisture management is key.

| Film Formulation | Mean Water Uptake (%) ± SD |

| Pure Chitosan | 129.8 ± 3.4 |

| Chitosan + 0.5% this compound | 126.3 ± 4.1 |

| Chitosan + 1.0% this compound | 124.6 ± 3.9 |

| Chitosan + 1.5% this compound | 121.7 ± 2.8 |

Polymer Modifications, Functionalization, and Derivatization Strategies

Chemical Derivatization of Eudragit RL for Enhanced Functionality

Chemical derivatization involves the transformation of the functional groups present in the this compound polymer backbone to introduce new properties. A primary target for derivatization is the quaternary ammonium (B1175870) group.

One common strategy involves ion-exchange reactions. The chloride counter-ions of the quaternary ammonium groups can be exchanged with other anions, which can alter the polymer's solubility, swelling behavior, and drug interaction capabilities. For instance, exchanging chloride with a more hydrophobic anion can decrease the water permeability of the polymer.

Furthermore, the ester groups within the polymer backbone, although less reactive than the ammonium groups, can potentially undergo hydrolysis under specific conditions to yield carboxylic acid groups. These newly formed carboxylic acid groups can then be used for further derivatization, such as amidation or esterification, to attach specific ligands or other polymer chains.

Research has shown that interactions can occur between the quaternary ammonium groups of this compound and acidic drugs, forming ion pairs or zwitterionic adducts. csfarmacie.cz This interaction is a form of in-situ derivatization that can significantly influence drug loading and release profiles. csfarmacie.cz For example, the interaction between the carboxylic group of ibuprofen (B1674241) and the quaternary ammonium groups of this compound has been reported to affect the uniform dispersion of the drug within the polymer matrix. csfarmacie.cz

Table 1: Examples of Chemical Derivatization Approaches for this compound

| Derivatization Strategy | Target Functional Group | Resulting Functionality | Potential Application |

| Ion Exchange | Quaternary Ammonium Group | Modified permeability and swelling | Tailored drug release profiles |

| Controlled Hydrolysis | Ester Groups | Introduction of carboxylic acid groups | Sites for further conjugation |

| Ion-Pair Formation | Quaternary Ammonium Group | Altered drug-polymer interactions | Enhanced drug loading and modified release |

Surface Functionalization for Specific Interactions

Surface functionalization of this compound-based systems, such as nanoparticles or microparticles, is a key strategy to impart specific biological interactions. This approach modifies only the surface of the polymer matrix, preserving the bulk properties.

A prominent method for surface functionalization is the adsorption of other polymers or molecules onto the this compound surface. For instance, coating nanostructured lipid carriers with Eudragit RS 100, a related polymer with lower permeability, was shown to increase the zeta potential from negative to positive. dovepress.com This modification enhanced the stability of the nanoparticles and improved their interaction with negatively charged biological membranes. dovepress.com Although this study used Eudragit RS, the principle is directly applicable to the more permeable this compound.

Another approach involves the covalent attachment of targeting ligands to the polymer surface. This can be achieved by first introducing reactive functional groups onto the surface, if not already present, through chemical reactions. For example, if carboxylic acid groups are introduced via hydrolysis, they can be activated to react with amine groups of targeting moieties like peptides or antibodies.

The inherent positive charge of this compound, due to its quaternary ammonium groups, facilitates electrostatic interactions with negatively charged molecules and surfaces. nih.gov This property is a form of passive surface functionalization that can be exploited for mucoadhesion, increasing the residence time of a formulation at specific mucosal surfaces. nih.gov

Table 2: Surface Functionalization Techniques for this compound-based Systems

| Functionalization Method | Principle | Desired Outcome | Example Application |

| Polymer Adsorption | Electrostatic or other non-covalent interactions | Altered surface charge and stability | Enhanced cellular uptake |

| Covalent Ligand Attachment | Chemical bond formation | Targeted delivery to specific cells or tissues | Cancer therapy |

| Electrostatic Mucoadhesion | Interaction with negatively charged mucin | Increased formulation residence time | Nasal or ocular drug delivery |

Grafting Polymerization onto this compound Backbones

Graft polymerization is a powerful technique to significantly alter the properties of this compound by covalently attaching new polymer chains (grafts) to its main polymer backbone. frontiersin.org This creates a new copolymer with combined or entirely new characteristics.

The "grafting from" approach involves initiating the polymerization of a second monomer directly from active sites created on the this compound backbone. These active sites can be generated by methods such as high-energy irradiation or chemical initiators, which create free radicals on the polymer chain. frontiersin.org These radicals then initiate the polymerization of a monomer, leading to the growth of grafted chains.

In the "grafting to" method, pre-synthesized polymer chains with reactive end groups are attached to the this compound backbone. frontiersin.org This requires the presence of complementary functional groups on both the this compound backbone and the polymer to be grafted.

Free-radical polymerization is a commonly employed method for grafting. mdpi.com For instance, monomers like acrylic acid or N-isopropyl acrylamide (B121943) could be grafted onto the this compound backbone. Grafting with a pH-sensitive polymer like acrylic acid could introduce pH-dependent swelling properties to the otherwise pH-independent this compound. Similarly, grafting with a thermo-sensitive polymer like poly(N-isopropyl acrylamide) could create a temperature-responsive system.

Research on other methacrylates has demonstrated the feasibility of grafting. For example, poly(methyl methacrylate) has been grafted onto montmorillonite (B579905) clay surfaces that were functionalized with quaternary ammonium-containing monomers. kpi.ua This indicates the potential for similar grafting reactions involving the this compound backbone.

Table 3: Grafting Polymerization Strategies for this compound

| Grafting Technique | Description | Resulting Polymer Architecture | Potential Property Modification |

| "Grafting From" | Monomer polymerization initiated from the backbone | Many shorter, densely packed grafts | Significant change in bulk properties |

| "Grafting To" | Attachment of pre-formed polymer chains | Fewer, longer, and more defined grafts | Controlled modification of surface properties |

| Free-Radical Copolymerization | Incorporation of monomers with different functionalities | Randomly distributed grafted chains | Introduction of new responsiveness (e.g., pH, temperature) |

Interactions of Eudragit Rl Within Multicomponent Formulations and Biomatrices

Polymer-Active Pharmaceutical Ingredient (API) Interactions

The interactions between Eudragit RL and APIs are a key factor in the design and functionality of drug delivery systems. These interactions can range from simple physical mixing to more complex chemical associations, significantly impacting the drug's physical state, stability, and release profile.

Compatibility Studies via Thermal and Spectroscopic Methods

The compatibility between this compound and various APIs is routinely investigated using thermal and spectroscopic techniques to ensure the stability and predict the performance of the formulation. nih.gov Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for detecting potential physical and chemical interactions. rjpbcs.comijrpp.comresearchgate.net

DSC is used to assess the thermal properties of the drug, polymer, and their physical mixtures. dergipark.org.tr Changes in the melting endotherm of the drug or shifts in the glass transition temperature (Tg) of the polymer can indicate an interaction. nih.govnih.gov For instance, a reduction in the drug's melting peak or its complete disappearance suggests that the drug is molecularly dispersed or has become amorphous within the polymer matrix. grafiati.comnih.gov Studies have shown that the Tg of this compound decreases with an increasing concentration of certain APIs like chlorpheniramine (B86927) maleate, indicating an interaction between the two components. nih.gov

FTIR spectroscopy is employed to identify chemical interactions by observing changes in the characteristic vibrational frequencies of functional groups in both the drug and the polymer. rjpbcs.comresearchgate.net For example, electrostatic interactions or hydrogen bonding between the quaternary ammonium (B1175870) groups of this compound and anionic functional groups (e.g., carboxylic acid) on an API can be detected by shifts in their respective spectral bands. scribd.com Compatibility studies using FTIR have confirmed the absence of significant chemical interactions between this compound and drugs like lornoxicam (B1675139) and amitriptyline (B1667244) hydrochloride, indicating their suitability for co-formulation. rjpbcs.compsu.edu However, interactions have been reported with other drugs, such as the NSAID ibuprofen (B1674241), where interactions between the drug's carboxylic group and the polymer's ammonium groups were observed. scribd.comcsfarmacie.cz

Table 1: Examples of this compound-API Compatibility Studies

| API | Analytical Method(s) | Observed Interaction/Compatibility | Reference |

|---|---|---|---|

| Tamsulosin HCl | DSC, TGA, FTIR | Considered compatible; this compound 100 showed good thermal stability with the drug. | dergipark.org.tr |

| Chlorpheniramine Maleate | DSC | Interaction indicated by a decrease in the glass transition temperature (Tg) of this compound. | nih.gov |

| Lornoxicam | FTIR, DSC | No significant interaction was detected, confirming compatibility. | rjpbcs.com |

| Ibuprofen | Physical and Chemical analysis | Physical and chemical interactions were noted due to the drug's acidic nature and the polymer's ammonium groups. | scribd.comcsfarmacie.cz |

| Diclofenac (B195802) Sodium | FTIR, NMR, DSC | Interaction between the anionic drug and the cationic polymer was observed. | medipol.edu.tr |

Influence on API Amorphization and Dispersion

This compound is frequently used in the development of solid dispersions to enhance the dissolution of poorly water-soluble drugs. researchgate.netresearchgate.net Solid dispersion technology aims to improve the dissolution rate by dispersing the API in a hydrophilic carrier at a molecular level, often converting the crystalline drug into a more soluble amorphous form. researchgate.netresearchgate.netnih.gov

The effectiveness of this compound in promoting and stabilizing the amorphous state of an API is a critical aspect of its utility. The interaction between the polymer and the drug can prevent the drug molecules from re-crystallizing, thereby maintaining the enhanced solubility over time. researchgate.net Techniques like hot-melt extrusion (HME) and spray drying are commonly used to prepare these solid dispersions, where this compound's thermoplastic nature is advantageous. mdpi.comkinampark.com

Studies have shown that this compound can successfully form amorphous solid dispersions with various drugs. For example, DSC and X-ray powder diffraction (XRPD) studies on repaglinide-loaded this compound nanoparticles revealed a decrease in the crystallinity of the drug. grafiati.com Similarly, curcumin's physical state was converted to an amorphous form when dispersed in this compound, as confirmed by DSC. nih.gov The ability of this compound to interact with the API, for instance through its quaternary ammonium groups, can contribute to a higher drug loading capacity within the amorphous dispersion compared to other polymers. researchgate.net

Strategies for Solubility Enhancement of Poorly Water-Soluble APIs

This compound is a key component in strategies aimed at enhancing the solubility of Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability. jddtonline.infonih.gov The primary strategy involves the formation of solid dispersions. researchgate.netjddtonline.info

By dispersing a poorly soluble drug in the this compound matrix, several factors contribute to enhanced dissolution:

Amorphization: As discussed, converting the drug from a crystalline to a higher-energy amorphous state increases its apparent solubility. researchgate.netnih.gov

Reduced Particle Size: Dispersing the drug at a molecular level effectively reduces its particle size to the smallest possible unit, maximizing the surface area available for dissolution. researchgate.net

Improved Wettability: The hydrophilic nature of the polymer carrier can improve the wettability of the hydrophobic drug. researchgate.net

Formulation approaches such as solvent evaporation, spray drying, and hot-melt extrusion are employed to create these solid dispersions. researchgate.netresearchgate.netresearchgate.net The choice of method depends on the physicochemical properties of the drug and polymer. For instance, lovastatin (B1675250) solid dispersions prepared with this compound-100 using a solvent evaporation method showed improved solubility and dissolution characteristics. researchgate.net The combination of this compound with other polymers, like ethyl cellulose (B213188) (EC), in a ternary (drug-polymer-polymer) system has also been explored to achieve synergistic effects, where this compound provides strong drug-polymer interactions and EC imparts matrix rigidity. kinampark.com

Polymer-Excipient Compatibility and Synergistic Effects

In addition to API interactions, the compatibility and interplay of this compound with other excipients, particularly plasticizers and other polymers, are crucial for tailoring the final properties of the dosage form.

Role of Plasticizers and Their Impact on Film Properties and Release

Plasticizers are essential additives in film-coating formulations, including those with this compound. They are incorporated to increase the flexibility of the polymer film, reduce its brittleness, and lower the glass transition temperature (Tg). akjournals.com The selection of a plasticizer and its concentration significantly influences the mechanical properties, permeability, and stability of the film, which in turn affects drug release. akjournals.compsu.edu

Commonly used plasticizers with this compound include triethyl citrate (B86180) (TEC), diethyl phthalate (B1215562) (DEP), dibutyl phthalate (DBP), and polyethylene (B3416737) glycol (PEG). plos.orgnih.gov The effectiveness of a plasticizer depends on its compatibility with the polymer and its water solubility. Water-soluble plasticizers can leach out from the film when exposed to an aqueous environment, which can alter the film's properties over time. akjournals.complos.org

Studies have demonstrated the profound impact of plasticizers on this compound films. For example, adding TEC or PEG 400 to this compound films decreases tensile strength and elastic modulus while increasing the percentage of elongation, making the film more flexible. nih.gov Research has shown that DEP might be a suitable plasticizer for this compound in floating drug delivery systems. plos.org The type and amount of plasticizer can modulate drug release; for instance, in diclofenac sodium pellets coated with Eudragit RS (a related polymer), TEC was found to be more effective in retarding drug release compared to PEG 6000. psu.edu The plasticizer not only enhances film coalescence but also modifies membrane permeability, thereby controlling the diffusion of the active substance. psu.edu

Table 2: Effect of Plasticizers on this compound Film Properties

| Plasticizer | Concentration | Observed Effect on Film Properties | Reference |

|---|---|---|---|

| Triethyl Citrate (TEC) | 15% | In wet state, resulted in less elongation for this compound films due to leaching. | plos.org |

| Diethyl Phthalate (DEP) | 15% | Suggested as a plasticizer of choice for this compound to achieve desired floating and release properties. | plos.org |

| PEG 400 | 10% | More pronounced effect on mechanical properties (decreased tensile strength, increased elongation) compared to TEC at the same concentration. | nih.gov |

| Triethyl Citrate (TEC) | 5-30% | Linearly decreased the fragility index of this compound films with increasing concentration. | akjournals.com |

Interactions with Other Polymers (e.g., HPMC, Eudragit RS) in Blends

Blending this compound with other polymers is a common strategy to fine-tune drug release profiles and modify the mechanical properties of the formulation. The miscibility and interaction between the blended polymers are key to the performance of the resulting system.

A frequent combination is the blend of this compound and Eudragit RS. csfarmacie.cz These two polymers are structurally similar, but this compound has a higher content of quaternary ammonium groups, making it more permeable than Eudragit RS. csfarmacie.czresearchgate.net By adjusting the ratio of this compound to Eudragit RS, formulators can precisely control the permeability of a film coating and thus modulate the drug release rate. grafiati.comcsfarmacie.czresearchgate.net For example, a 1:1 ratio of this compound and RS was found to be optimal for coating a floating drug delivery system, balancing permeability and sustained release characteristics. plos.org These blends are considered highly miscible, which results in predictable, combined properties rather than distinct phases. researchgate.netbg.ac.rs

This compound is also blended with other types of polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC). Combining this compound with HPMC can be used to modify release rates. For instance, granulating an HPMC/drug mixture with an ethanolic solution of this compound 100 has been shown to significantly decrease the initial burst release of a freely soluble drug. csfarmacie.cz In another study, films composed of this compound 100 and HPMC showed that increasing the concentration of this compound tended to decrease the release of amitriptyline hydrochloride, demonstrating the controlling influence of the Eudragit polymer in the blend. psu.edu The interaction between the polymers in the blend, whether miscible or immiscible, dictates the final structure and release mechanism of the dosage form. researchgate.netbg.ac.rs

Influence of Fillers and Binders on Matrix Integrity

The integrity of a this compound matrix can be significantly influenced by the incorporation of various fillers and binders. These excipients are crucial in modulating the mechanical properties and drug release characteristics of the final dosage form.

For instance, in the development of matrix tablets, binders are essential for ensuring the cohesion and durability of the tablet. Studies have shown that wet granulation with binders like polyvinyl alcohol can be used to produce uniform granules with this compound. ijpsonline.com The choice of filler also plays a critical role. The use of soluble fillers like lactose (B1674315) in combination with this compound can impact the release profile of the active pharmaceutical ingredient (API). csfarmacie.cz One study on a poorly soluble drug combined Eudragit RS PO/RL PO with Ludipress® LCE, a filler containing 96.5% lactose and 3.5% povidone 30. csfarmacie.cz

Furthermore, the combination of this compound with other polymers, such as hypromellose (HPMC), has been investigated to modify drug release. csfarmacie.cz In one such study, a combination of HPMC K200M with this compound 100 was used in an intragranular mixture, with HPMC K15M added extragranularly, demonstrating the complex interplay between different polymeric excipients. csfarmacie.cz The interaction between this compound 100 and chitosan (B1678972) has also been explored, where electrostatic interactions between the two polymers were found to influence the drug release from the formulated tablets. csfarmacie.cz

The method of preparation, such as direct compression versus wet granulation, can also affect the final matrix properties and drug release. fu-berlin.de The inclusion of hydrophilic polymers like polyethylene oxide or other Eudragit grades can further modify the characteristics of the formulation. nih.gov

Investigation of Potential Incompatibilities (e.g., with Magnesium Stearate)

Incompatibilities between this compound and other excipients can arise, impacting the stability and performance of the formulation. A notable example is the interaction with magnesium stearate (B1226849), a commonly used lubricant.

A known incompatibility exists between aqueous dispersions of this compound and magnesium stearate, which can lead to thickening or coagulation of the dispersion. csfarmacie.czisfcppharmaspire.com This interaction is thought to be due to the basic nature of magnesium stearate, which can affect the pH and interact with the cationic Eudragit polymer. isfcppharmaspire.com

However, the impact of magnesium stearate is not always negative and can be formulation-dependent. In a study on insulin-loaded this compound 100 microspheres prepared by an emulsification-coacervation method, magnesium stearate was used as an agglomeration-preventing agent. tandfonline.comnih.gov The results indicated that while increasing the concentration of magnesium stearate led to an increase in particle size and mucoadhesiveness, it generally decreased the drug loading efficiency. tandfonline.com Interestingly, the drug release rate was also affected, with a specific ratio of this compound 100 to magnesium stearate (15:2) showing the highest insulin (B600854) release after 12 hours. tandfonline.comresearchgate.net This suggests that the role of magnesium stearate can be complex, acting as both a processing aid and a modulator of drug release. tandfonline.com

Another study on repaglinide (B1680517) mucoadhesive microspheres also utilized magnesium stearate to prevent agglomeration. ijpsr.com These findings highlight that while potential incompatibilities with magnesium stearate exist, its use in certain formulation processes, particularly non-aqueous or dry processes, can be managed to achieve desired product attributes. tandfonline.comijpsr.com

Beyond magnesium stearate, incompatibilities can also occur with certain active pharmaceutical ingredients (APIs). For example, physical and chemical interactions have been reported between ibuprofen and this compound. csfarmacie.cz These interactions, attributed to electrostatic forces and hydrogen bonding between the carboxylic group of ibuprofen and the quaternary ammonium groups of this compound, can inhibit uniform drug dispersion and affect the drug loading and release profile. csfarmacie.cz

Interactions with Biological and Simulated Physiological Media

The behavior of this compound in biological and simulated physiological fluids is fundamental to its application in oral drug delivery systems. Its swelling, permeability, and mucoadhesive properties are key determinants of drug release and absorption.

Swelling Behavior in Aqueous Environments

This compound is known for its pH-independent swelling properties due to the presence of quaternary ammonium groups in its structure. nih.govmdpi.com These groups, being present as salts, facilitate the hydration and swelling of the polymer in aqueous media, making it permeable. csfarmacie.cz

In another study, the swelling index of free films containing this compound and pectin (B1162225) was investigated in different simulated gastrointestinal fluids. nih.gov The addition of this compound to the formulations significantly increased the swelling index. nih.gov Interestingly, for films containing pectin and this compound, the swelling ratio in simulated colonic fluid (SCF) was lower than that in simulated intestinal fluid (SIF). nih.gov

The swelling behavior of this compound can also be modulated by blending it with other polymers. A study on blends of this compound and Eudragit L-55 (an anionic polymer) showed that the swelling behavior at pH 1.2 was a combination of the individual polymers' properties. nih.gov An interesting finding was that a 4:1 blend of RL:L55 exhibited exceptionally high swelling in phosphate (B84403) buffer at pH 6.8 after 24 hours. nih.gov

The swelling index of ibuprofen-loaded Eudragit RL100 microspheres was found to be between 29% and 36%. innovareacademics.in

Table 1: Swelling Index of this compound Formulations

| Formulation | Medium | Swelling Index (%) | Reference |

|---|---|---|---|

| Ibuprofen-loaded Eudragit RL100 microspheres | Not specified | 29 - 36 | innovareacademics.in |

| This compound:Pectin (80:20) free film | Simulated Intestinal Fluid (SIF) | Higher than in SCF | nih.gov |

| This compound:Pectin (80:20) free film | Simulated Colonic Fluid (SCF) | Lower than in SIF | nih.gov |

| This compound:L-55 (4:1) blend | Phosphate Buffer pH 6.8 (after 24h) | 83.2 ± 3.0 | nih.gov |

Permeability Characteristics in Gastrointestinal Fluids

The permeability of this compound is a key factor in its use for controlled drug release. Being a highly permeable polymer, it allows for drug diffusion across the matrix. csfarmacie.cz The permeability is attributed to the quaternary ammonium groups, which facilitate the passage of water and dissolved drug molecules. nih.gov

The permeability of this compound films can be modified by blending it with other polymers. In composite films with chitosan, the inclusion of this compound was found to increase the permeability to nitrofurazone (B1679002) compared to pure chitosan films. nih.gov However, increasing the concentration of this compound within the composite film led to a decrease in the drug permeation rate. nih.gov

A study on free films containing pectin and this compound showed that these films had higher permeability for theophylline (B1681296) compared to formulations with Eudragit RS. nih.gov For indomethacin, a drug with low solubility, films with pectin and this compound showed higher permeation in simulated colonic fluid (SCF) compared to other media. nih.gov This suggests that the properties of the drug itself also play a significant role in its permeation through the this compound matrix. nih.gov

The ratio of this compound to other polymers, such as Eudragit RS, can be adjusted to control the drug release rate. tandfonline.com Increasing the content of this compound generally leads to increased permeability to the drug. tandfonline.com The addition of dispersed solids like talc (B1216) can also increase the drug release rate from this compound coatings. tandfonline.com

Table 2: Permeability of Drugs through this compound Formulations

| Formulation | Drug | Medium | Observation | Reference |

|---|---|---|---|---|

| Chitosan/Eudragit RL composite film | Nitrofurazone | Not specified | Inclusion of this compound increased permeability compared to pure chitosan film. | nih.gov |

| Pectin/Eudragit RL free film | Theophylline | Simulated GI fluids | Higher permeability compared to Pectin/Eudragit RS films. | nih.gov |

| Pectin/Eudragit RL free film | Indomethacin | Simulated Colonic Fluid (SCF) | Higher permeation compared to other media. | nih.gov |

| This compound coated pellets | Theophylline | Not specified | Increased this compound content increased permeability. | tandfonline.com |

Mucoadhesive Properties and Mechanisms of Interaction with Mucosal Surfaces

This compound exhibits mucoadhesive properties, which are advantageous for increasing the residence time of a dosage form at the site of absorption, potentially leading to improved therapeutic efficacy. mdpi.combeilstein-journals.org The mucoadhesion is primarily attributed to the electrostatic interaction between the positively charged quaternary ammonium groups of the polymer and the negatively charged sialic acid residues in mucin, a key component of the mucus layer. mdpi.combeilstein-journals.orgtandfonline.com

The positive surface charge of this compound nanoparticles promotes a strong interaction with mucin, which can be observed through turbidimetric assays and zeta potential measurements. mdpi.com This interaction can lead to the adsorption of mucin onto the surface of the nanoparticles, causing aggregation that enhances their adhesiveness to mucosal surfaces. mdpi.com

Studies have shown that Eudragit RS 100, which has a similar chemical structure to this compound but with a lower content of quaternary ammonium groups, also possesses mucoadhesive properties that are independent of the mucosal site. beilstein-journals.org Nanoparticles coated with positively charged Eudragit RS100 have demonstrated enhanced electrostatic interactions with gastric mucus, leading to increased entrapment in the mucus layer. beilstein-journals.org

The mucoadhesive properties of this compound can be leveraged in various drug delivery systems. For example, insulin-loaded this compound 100 microspheres were developed as a mucoadhesive system for oral insulin delivery. nih.gov The combination of this compound with other polymers like carrageenan has also been explored to create bioadhesive controlled-release tablets. scielo.org.co

The mechanism of mucoadhesion involves an initial contact phase, followed by interpenetration of the polymer chains with mucus glycoproteins and consolidation through the formation of weak chemical bonds, such as hydrogen bonds and electrostatic interactions. tandfonline.comtandfonline.com The cationic nature of this compound makes it particularly effective in this process. mdpi.com

Mechanistic Elucidation of Drug Release from Eudragit Rl Based Systems

Theoretical Frameworks of Drug Release Kinetics

The release of a drug from a Eudragit RL-based matrix is a complex process influenced by the penetration of the dissolution medium, swelling of the polymer, dissolution of the drug, and diffusion of the dissolved drug through the swollen matrix. nih.gov Several theoretical models are used to describe these phenomena.

Diffusion is a primary mechanism controlling drug release from this compound systems. nih.govresearchgate.netresearchgate.net Fick's first law of diffusion often provides the foundational framework for understanding this process. nih.govmdpi.com The release is driven by the concentration gradient of the drug between the polymer matrix and the surrounding medium. mdpi.com

In many this compound-based systems, drug release is predominantly diffusion-controlled. nih.govresearchgate.net For instance, the release of drugs like metoprolol (B1676517) tartrate and tartaric acid from this compound films has been shown to be mainly governed by diffusion. nih.gov The high permeability of this compound, conferred by its quaternary ammonium (B1175870) groups, facilitates the penetration of water, leading to the dissolution and subsequent diffusion of the entrapped drug. csfarmacie.czbioline.org.br The rate of diffusion is influenced by the tortuosity and porosity of the polymer matrix that forms upon swelling. csfarmacie.cz

The Higuchi model is frequently applied to describe drug release from matrix systems where diffusion is the rate-limiting step. researchgate.netjfda-online.com This model posits that the cumulative amount of drug released is proportional to the square root of time. jfda-online.com Studies on various drug formulations, including ketoprofen (B1673614) pellets and nicardipine (B1678738) solid dispersions, have shown that their release kinetics from this compound-containing systems can be well-described by the Higuchi model, indicating a diffusion-based mechanism. jfda-online.comresearchgate.net

Case II transport is a special type of release mechanism where the dominant factor is the relaxation of the polymer matrix upon swelling. bioline.org.brbioline.org.br In such cases, the drug release rate is constant and follows zero-order kinetics. A release exponent (n) value of 1 in the Korsmeyer-Peppas model is indicative of Case II transport. nih.gov Some studies on carbamazepine (B1668303) matrix tablets containing blends of this compound PO and Eudragit RS PO have indicated Case II or zero-order transport as the release mechanism under certain conditions. bioline.org.br Furthermore, in aceclofenac-loaded sustained-release matrix pellets, the release mechanism at alkaline pH was supported by super case II transport, where release is controlled by both diffusion and polymer chain relaxation, which can symbolize polymeric chain erosion. nih.gov

In many instances, drug release from this compound systems does not follow a purely diffusion-controlled or swelling-controlled mechanism. Instead, a combination of both phenomena, known as anomalous or non-Fickian transport, is observed. bioline.org.brnih.govresearchgate.net This is often the case when the rate of solvent diffusion and the rate of polymer relaxation are comparable.

The Korsmeyer-Peppas model is a valuable tool for characterizing the release mechanism. The release exponent, 'n', in this model provides insight into the transport mechanism. For a cylindrical geometry, an 'n' value between 0.43 and 0.85 suggests anomalous transport. bioline.org.br

Several studies have reported anomalous transport for drug release from this compound-based formulations.

For carbamazepine matrix tablets formulated with a combination of this compound PO and Eudragit RS PO, the release mechanism was described as a complex mixture of diffusion and erosion, with the diffusional exponent indicating a non-Fickian type of release. bioline.org.brbioline.org.br This suggests that drug release is coupled with Fickian diffusion and polymer matrix relaxation. bioline.org.br

The release of 5-aminosalicylic acid from matrix systems based on this compound and RS was also characterized by a non-Fickian diffusion mechanism, indicating a coupling of erosion and diffusion. nih.gov

In sustained-release matrix tablets of fluvoxamine (B1237835) sodium microspheres, the drug release mechanism was found to be anomalous, suggesting a combination of diffusion- and erosion-controlled release. ijpsonline.com

Similarly, the release of aceclofenac (B1665411) from sustained-release matrix pellets in an acidic medium exhibited anomalous non-Fickian release. nih.gov

Mathematical Modeling of Release Profiles

Mathematical models are employed to predict and interpret the drug release profiles from this compound-based systems. These models provide a quantitative understanding of the release kinetics.

Zero-order release kinetics describe a system where the drug is released at a constant rate, independent of the drug concentration remaining in the dosage form. pharmtech.com This is often the ideal release profile for controlled-release formulations. pharmtech.com

Achieving true zero-order release is challenging, but this compound has been used in formulations designed to approach this kinetic model.

In a study on theophylline (B1681296) microspheres, formulations containing a blend of this compound and Eudragit RS were found to follow zero-order release kinetics. asianpubs.org

When pellets containing ketoprofen were coated with a combination of this compound 30 D and Eudragit RS 30 D, the release kinetics tended to follow a zero-order pattern, especially in a 3:2 ratio. researchgate.net

The release of aceclofenac from certain sustained-release matrix pellet formulations followed zero-order kinetics in the initial acidic phase and also in the subsequent alkaline phase. nih.gov

Table 1: Research Findings on Zero-Order Kinetics in this compound Systems

| Drug | Formulation | Key Finding | Citation |

| Theophylline | Microspheres with this compound and Eudragit RS | The release followed zero-order kinetics. | asianpubs.org |

| Ketoprofen | Pellets coated with this compound 30 D and Eudragit RS 30 D (3:2 ratio) | The release kinetics tended to follow a zero-order pattern. | researchgate.net |

| Aceclofenac | Sustained-release matrix pellets | Certain formulations exhibited zero-order release in both acidic and alkaline media. | nih.gov |

First-order kinetics describe drug release where the release rate is directly proportional to the concentration of the drug remaining in the dosage form. This implies that the release rate decreases over time.

First-order release kinetics have been observed in several this compound-based systems.

Sustained-release matrix tablets of metoprolol salts (tartrate, fumarate (B1241708), and succinate) manufactured with this compound and RS followed first-order release kinetics. nih.gov

In a study on diltiazem (B1670644) HCl matrices, formulations containing Eudragit RL100 showed release kinetics that could be fitted to first-order, Higuchi, and Hixson-Crowell models. sid.ir